molecular formula C8H18ClNO2 B6206419 6-aminohexyl acetate hydrochloride CAS No. 2703780-86-1

6-aminohexyl acetate hydrochloride

Cat. No.: B6206419
CAS No.: 2703780-86-1
M. Wt: 195.7
InChI Key:
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Description

6-aminohexyl acetate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is an organic compound that features an amino group attached to a hexyl chain, which is further linked to an acetate group. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminohexyl acetate hydrochloride typically involves the reaction of 6-aminohexanol with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:

    Reactants: 6-aminohexanol and acetic anhydride.

    Catalyst: A suitable acid catalyst such as sulfuric acid.

    Reaction Conditions: The reaction is carried out at a temperature of around 60-70°C for several hours.

    Product Formation: The resulting product is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-aminohexyl acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The acetate group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

6-aminohexyl acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-aminohexyl acetate hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

    Pathways Involved: It can participate in metabolic pathways involving acetylation and deacetylation reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-BOC-1,6-diaminohexane: Similar structure but with a tert-butoxycarbonyl (BOC) protecting group.

    6-aminohexyl carbamate: Contains a carbamate group instead of an acetate group.

Uniqueness

6-aminohexyl acetate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its acetate group makes it more reactive in certain chemical reactions compared to similar compounds.

Properties

CAS No.

2703780-86-1

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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